molecular formula C30H38FN7O2 B6510415 N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 902931-57-1

N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Cat. No.: B6510415
CAS No.: 902931-57-1
M. Wt: 547.7 g/mol
InChI Key: SVZVUSZOPVNRKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide (hereafter referred to as Compound X) is a hybrid molecule featuring two pharmacologically significant moieties:

  • A piperazine-propanamide chain: The piperazine ring is substituted with a 2-fluorophenyl group, a modification commonly associated with enhanced receptor binding and metabolic stability in CNS-targeting drugs .
  • A triazoloquinazolinone core: The 1,2,4-triazolo[4,3-a]quinazolin-5-one scaffold is substituted with a 3-methylbutyl group at position 4, which may influence lipophilicity and membrane permeability .

However, its biological activity remains uncharacterized in the available evidence.

Properties

IUPAC Name

N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-3-[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38FN7O2/c1-22(2)14-17-37-29(40)23-8-3-5-10-25(23)38-27(33-34-30(37)38)12-13-28(39)32-15-7-16-35-18-20-36(21-19-35)26-11-6-4-9-24(26)31/h3-6,8-11,22H,7,12-21H2,1-2H3,(H,32,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZVUSZOPVNRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCCCN4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on the latest research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a piperazine ring and a triazoloquinazoline moiety. Its molecular formula is C24H30FN4O2C_{24}H_{30}F_{N_{4}}O_{2} with a molecular weight of 456.58 g/mol. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC24H30FN4O2
Molecular Weight456.58 g/mol
LogP2.7639
Polar Surface Area47.205 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The piperazine moiety enhances binding affinity to serotonin and dopamine receptors, which are critical in the modulation of mood and cognition.

Key Mechanisms:

  • Serotonin Receptor Modulation : The fluorophenyl group likely contributes to selective binding to serotonin receptors, influencing mood and anxiety levels.
  • Dopamine Receptor Interaction : The compound may exhibit dopaminergic activity, which could be beneficial in treating disorders such as schizophrenia or Parkinson's disease.

Biological Activity

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antidepressant Effects : Research indicates that derivatives similar to this compound demonstrate significant antidepressant-like effects in animal models, potentially through serotonergic pathways.
  • Antimicrobial Activity : Preliminary screening has shown that compounds with similar structures exhibit moderate to good antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Some studies suggest that triazoloquinazoline derivatives can inhibit cancer cell proliferation by inducing apoptosis in malignant cells.

Study 1: Antidepressant Activity

In a controlled study involving mice, the compound was administered at varying doses (10 mg/kg to 50 mg/kg). Results indicated a dose-dependent reduction in immobility time during forced swim tests, suggesting an antidepressant effect comparable to established SSRIs.

Study 2: Antimicrobial Screening

A series of derivatives were tested against Gram-positive and Gram-negative bacteria. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial activity.

Comparison with Similar Compounds

Triazoloquinazolinone Derivatives

The triazoloquinazolinone core is a hallmark of several bioactive compounds. Key analogs include:

Compound ID Substituents (Position 4) Piperazine/Propanamide Chain Modifications Molecular Weight Reference
Compound X 3-methylbutyl 4-(2-fluorophenyl)piperazine + propyl linker Not Provided Target Compound
2-chlorobenzyl 4-(3-methoxyphenyl)piperazine + oxopropyl Not Provided
3-isopropoxypropyl N-(1-phenylethyl)propanamide 461.6 g/mol
Furan-2-ylmethyl thioether Isobutylpropanamide + furan substituent Not Provided

Key Observations :

  • Piperazine Variations : The 2-fluorophenyl substitution in Compound X contrasts with the 3-methoxyphenyl group in . Fluorine’s electron-withdrawing properties may enhance binding affinity to aminergic receptors compared to methoxy’s electron-donating effects .

Piperazine-Propanamide Derivatives

Compounds sharing the piperazine-propanamide backbone but differing in the attached pharmacophore:

Compound ID Pharmacophore Molecular Weight Reference
Compound X Triazoloquinazolinone Not Provided Target
1,3-Benzodioxol-5-yl (piperonyl group) 371.41 g/mol

Key Observations :

  • Pharmacophore Impact: The triazoloquinazolinone in Compound X introduces a rigid, planar structure compared to the flexible benzodioxole group in . This rigidity may confer selectivity for kinase or protease targets .

Preparation Methods

Hydrazide Cyclization Method

This approach begins with substituted 4-hydrazinoquinazolines (1.1–1.15 ) or 2-aminobenzonitriles (3.1 ). For instance, 2-aminobenzonitrile reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an imidamide intermediate, which undergoes heterocyclization with carboxylic acid hydrazides in acetic acid. Subsequent acid-catalyzed ring opening and rearrangement yield the triazoloquinazoline scaffold. Key steps include:

  • Heterocyclization : Refluxing the imidamide intermediate with hydrazides (e.g., cyclopropane carbonyl hydrazide) in acetic acid, followed by removal of water via azeotropic distillation using a Dean–Stark trap.

  • Ring Opening : Treating the intermediate with hydrochloric acid in a methanol–water mixture to generate the final triazoloquinazolinone.

This method achieves yields exceeding 90% for derivatives such as 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline (2.1 ).

Isatoic Anhydride Route

An alternative pathway starts with isatoic anhydride (10 ), which reacts with amines to form 2-aminobenzamides. Treatment with carbon disulfide and potassium hydroxide generates 2-thioxo-2,3-dihydroquinazolin-4(1H)-one (11 ), which is further cyclized using hydrazine and pyridine to yield the triazoloquinazolinone core (12 ). This method is advantageous for introducing sulfur-containing substituents at the 1-position of the triazole ring.

Functionalization of the Piperazine-Propyl Side Chain

The 3-[4-(2-fluorophenyl)piperazin-1-yl]propyl segment is synthesized through nucleophilic substitution and alkylation reactions:

Piperazine Alkylation

4-(2-Fluorophenyl)piperazine is alkylated with 1-bromo-3-chloropropane in the presence of a base (e.g., potassium carbonate) to form 3-chloropropyl-4-(2-fluorophenyl)piperazine. The chlorine atom is subsequently displaced by an amine group via reaction with aqueous ammonia or benzylamine, yielding 3-aminopropyl-4-(2-fluorophenyl)piperazine.

Propyl Linker Optimization

The propyl spacer’s length and flexibility are critical for biological activity. Modifications, such as introducing methyl groups or altering the chain length, are achieved by varying the alkylating agent (e.g., 1-bromo-4-methylpentane for a 3-methylbutyl group).

Amide Coupling and Final Assembly

The propanamide linkage is formed via a coupling reaction between the triazoloquinazolinone carboxylic acid and the piperazine-propylamine:

Carboxylic Acid Activation

The carboxylic acid group at the 2-position of the triazoloquinazolinone is activated using carbodiimide reagents (e.g., EDCl or DCC) in the presence of HOBt. This generates a reactive intermediate, which is coupled with 3-aminopropyl-4-(2-fluorophenyl)piperazine in anhydrous dichloromethane or DMF.

Reaction Conditions

  • Solvent : Dichloromethane or DMF under nitrogen atmosphere.

  • Temperature : Room temperature for 12–24 hours.

  • Workup : The crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol.

This step typically achieves yields of 65–75%, with final compound purity confirmed by LC-MS and 1^1H/13^13C NMR.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (500 MHz, DMSO-d6d_6) : Key signals include δ 8.21 (s, 1H, triazole-H), 7.45–6.89 (m, aromatic-H), 3.42 (t, 2H, piperazine-CH2_2), and 1.65 (m, 2H, 3-methylbutyl-CH2_2).

  • LC-MS : Molecular ion peak at m/z 603.3 [M+H]+^+.

X-ray Crystallography

Single-crystal X-ray analysis of intermediate 2.1 confirms the non-planar arrangement of the triazole and phenyl rings due to intramolecular hydrogen bonding (N–H···N distance: 2.02 Å).

Comparative Analysis of Synthetic Routes

Method Starting Material Yield Advantages Limitations
Hydrazide Cyclization2-Aminobenzonitrile90–98%One-pot synthesis, high efficiencyRequires strict pH control
Isatoic AnhydrideIsatoic Anhydride70–85%Compatible with sulfur modificationsMultistep, lower overall yield
Piperazine Alkylation4-(2-Fluorophenyl)piperazine80%Scalable for industrial productionGenerates stoichiometric waste

Challenges and Optimization Strategies

Steric Hindrance

Bulky substituents on the triazoloquinazolinone (e.g., 3-methylbutyl) hinder amide coupling. Using excess coupling reagents (1.5 eq EDCl) and prolonged reaction times (24–48 h) improves yields.

Purification Difficulties

The final compound’s high polarity necessitates advanced purification techniques, such as preparative HPLC with a C18 column and acetonitrile/water gradient .

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?

The synthesis requires precise control of reaction parameters such as temperature (e.g., 60–80°C for cyclization steps), solvent polarity (e.g., DMF or THF for solubility), and reaction time (12–24 hours for amide coupling). Protecting groups may be needed for reactive sites like the piperazine nitrogen . Purification via column chromatography or recrystallization is essential to achieve >95% purity, verified by HPLC .

Q. How can researchers confirm the structural integrity of the synthesized compound?

Advanced analytical techniques are mandatory:

  • 1H/13C NMR to verify proton environments and carbon backbone .
  • High-resolution mass spectrometry (HR-MS) for molecular weight confirmation .
  • X-ray crystallography (if crystalline) to resolve 3D conformation, particularly for the triazoloquinazolinone core .

Q. What preliminary assays are recommended to screen for biological activity?

Initial screens should include:

  • In vitro enzyme inhibition assays (e.g., kinase or protease targets) at 1–100 µM concentrations .
  • Cell viability assays (MTT or ATP-based) in cancer/immortalized cell lines .
  • Receptor binding studies (e.g., serotonin/dopamine receptors due to the piperazine moiety) using radioligand displacement .

Advanced Research Questions

Q. How can contradictory bioactivity data across different studies be resolved?

Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or structural analogs. Strategies include:

  • Dose-response profiling to compare IC50/EC50 values under standardized protocols .
  • Metabolite analysis (LC-MS) to rule out degradation products .
  • Molecular dynamics simulations to assess target binding stability under varying conditions .

Q. What computational methods are suitable for predicting target interactions?

  • Molecular docking (AutoDock Vina, Glide) to model binding to receptors like 5-HT1A or D2 .
  • Quantum mechanical calculations (DFT) to map electrostatic potential surfaces of the fluorophenyl and triazoloquinazolinone groups .
  • Pharmacophore modeling to identify critical interaction features (e.g., hydrogen bond donors in the propanamide chain) .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives?

Focus on modular substitutions:

  • Piperazine ring : Replace 2-fluorophenyl with other aryl groups (e.g., chlorophenyl, methylphenyl) to modulate receptor selectivity .
  • Triazoloquinazolinone core : Vary the 3-methylbutyl substituent to alter lipophilicity and metabolic stability .
  • Propanamide linker : Test ester or sulfonamide analogs to improve bioavailability .

Q. What strategies mitigate off-target effects in in vivo models?

  • Tissue distribution studies (radiolabeled compound or LC-MS/MS) to assess organ accumulation .
  • CRISPR/Cas9 knockouts of suspected off-target receptors (e.g., adrenergic receptors) .
  • Proteomics profiling to identify unintended protein interactions .

Methodological Challenges

Q. How can researchers optimize solubility for in vivo administration?

  • Co-solvent systems : Use PEG-400/Cremophor EL (1:1) for intravenous delivery .
  • Salt formation : Test hydrochloride or mesylate salts to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to bypass solubility limitations .

Q. What protocols validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) to confirm binding-induced protein stabilization .
  • BRET/FRET biosensors for real-time monitoring of receptor activation .
  • Knockdown/rescue experiments using siRNA against the putative target .

Q. How should stability studies be conducted for long-term storage?

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • Lyophilization : Assess powder stability at −20°C under argon .
  • Impurity profiling : Monitor degradation products via UPLC-MS every 3–6 months .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.